2-(1-Oxo-2(1H)-phthalazinyl)butanohydrazide
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Overview
Description
- Its IUPAC name is Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate .
- This colorless liquid has a distinct odor and is stable at room temperature. It is soluble in various organic solvents such as ethanol and ethyl acetate.
- Widely used in organic synthesis, it serves as an intermediate or reagent in various reactions and research applications.
2-(1-Oxo-2(1H)-phthalazinyl)butanohydrazide: is an organic compound with the chemical formula CHNO.
Preparation Methods
- The synthesis of 2-(1-Oxo-2(1H)-phthalazinyl)butanohydrazide is complex and typically involves multi-step organic reactions.
- Commonly employed methods include reactions in organic chemistry laboratories, utilizing specialized equipment and conditions.
Chemical Reactions Analysis
- Reagents and conditions depend on the specific reaction, but typical solvents include ethanol, ethyl acetate, and others.
- Major products formed during these reactions vary based on the reaction type.
2-(1-Oxo-2(1H)-phthalazinyl)butanohydrazide: can undergo various reactions:
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: May find applications in coordination complex synthesis.
Medicine: Investigated for potential therapeutic properties.
Industry: Relevant in the production of certain compounds.
Mechanism of Action
- The precise mechanism by which this compound exerts its effects remains an active area of research.
- Molecular targets and pathways involved are still being elucidated.
Comparison with Similar Compounds
- While I don’t have a direct list of similar compounds, you can explore related molecules such as 1-oxo-2,3-dihydro-1H-inden-4-yl benzoate and other derivatives.
- Highlighting its uniqueness requires further investigation.
Remember that this compound’s applications and properties are continually studied, and new findings may emerge
Properties
CAS No. |
618442-01-6 |
---|---|
Molecular Formula |
C12H14N4O2 |
Molecular Weight |
246.27 g/mol |
IUPAC Name |
2-(1-oxophthalazin-2-yl)butanehydrazide |
InChI |
InChI=1S/C12H14N4O2/c1-2-10(11(17)15-13)16-12(18)9-6-4-3-5-8(9)7-14-16/h3-7,10H,2,13H2,1H3,(H,15,17) |
InChI Key |
HBNFGWGJAXNZBN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NN)N1C(=O)C2=CC=CC=C2C=N1 |
Origin of Product |
United States |
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